molecular formula C23H15Cl2N3O5S B12048364 4-chloro-N-[4-({(2E)-2-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide CAS No. 477732-82-4

4-chloro-N-[4-({(2E)-2-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide

Cat. No.: B12048364
CAS No.: 477732-82-4
M. Wt: 516.4 g/mol
InChI Key: SPOAQEMTEMFUSE-RPPGKUMJSA-N
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Description

4-chloro-N-[4-({(2E)-2-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a chromenyl group, a benzenesulfonamide moiety, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-({(2E)-2-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide typically involves multiple steps:

    Formation of the chromenyl intermediate: This step involves the reaction of 6-chloro-4-oxo-4H-chromen-3-carbaldehyde with hydrazine hydrate under reflux conditions to form the hydrazone intermediate.

    Coupling with benzenesulfonyl chloride: The hydrazone intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-({(2E)-2-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced hydrazone derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

4-chloro-N-[4-({(2E)-2-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: It is explored for its use in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-({(2E)-2-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets such as enzymes and receptors. The chromenyl group and sulfonamide moiety play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. The hydrazone linkage may also contribute to the compound’s ability to form stable complexes with metal ions, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[2-({(2E)-2-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide
  • 4-chloro-N-[4-({(2E)-2-[(4-oxo-4H-chromen-3-yl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide

Uniqueness

4-chloro-N-[4-({(2E)-2-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide is unique due to the presence of both chloro and chromenyl groups, which impart distinct chemical and biological properties

Properties

CAS No.

477732-82-4

Molecular Formula

C23H15Cl2N3O5S

Molecular Weight

516.4 g/mol

IUPAC Name

N-[(E)-(6-chloro-4-oxochromen-3-yl)methylideneamino]-4-[(4-chlorophenyl)sulfonylamino]benzamide

InChI

InChI=1S/C23H15Cl2N3O5S/c24-16-3-8-19(9-4-16)34(31,32)28-18-6-1-14(2-7-18)23(30)27-26-12-15-13-33-21-10-5-17(25)11-20(21)22(15)29/h1-13,28H,(H,27,30)/b26-12+

InChI Key

SPOAQEMTEMFUSE-RPPGKUMJSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=COC3=C(C2=O)C=C(C=C3)Cl)NS(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=COC3=C(C2=O)C=C(C=C3)Cl)NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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